3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKHYPVTZNMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorobenzylthio group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related triazolopyrimidine derivatives. Key differentiating factors include regiochemistry , substituent effects , and biological activity .
Regiochemical Differentiation
Triazolopyrimidines exhibit two primary regiochemical forms: angular ([1,2,4]triazolo[4,3-a]pyrimidin-7-ones) and linear ([1,2,4]triazolo[4,3-a]pyrimidin-5-ones).
The target compound’s angular structure is attributed to electronic factors in norbornene-condensed precursors, as confirmed by DFT calculations and X-ray crystallography . In contrast, linear isomers (e.g., 3a–e in ) form via thiouracil reactions due to distinct electronic environments .
Substituent Effects
Substituents at positions 3, 5, and 6 significantly influence physicochemical and biological properties:
In contrast, linear analogs with phenyl or carbonitrile substituents (e.g., triazolopyrimidinecarbonitriles) demonstrate antimicrobial efficacy .
Biological Activity
The compound 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine moiety, along with a chlorobenzyl thioether substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit notable antimicrobial properties. For example, compounds similar to This compound have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can inhibit the growth of pathogens effectively.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard (Chloramphenicol) | 16 | High |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase and modulation of cell cycle progression. The IC50 values for cell viability assays indicate significant cytotoxicity against several cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Topoisomerase inhibition |
| A549 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole derivatives. The compound may inhibit pro-inflammatory mediators such as COX-2 and iNOS in macrophages. In vitro studies using RAW264.7 cells showed a decrease in mRNA levels of these enzymes upon treatment with the compound.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Modulation : By affecting key regulatory proteins in the cell cycle, the compound can induce growth arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways contributes to its anticancer effects.
Case Studies
A notable case study involved the testing of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis markers such as cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
